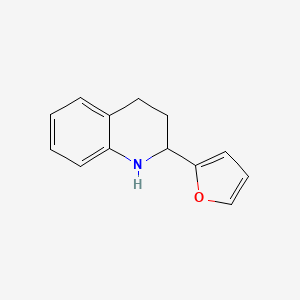
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a tetrahydroquinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The furan ring can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes steps such as cyclization, functional group transformations, and purification to achieve the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the furan or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and quinoline rings can engage in various binding interactions, influencing biological pathways and cellular processes. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring.
Furan-2-ylmethanamine: Contains a furan ring with an amine group.
Furan-2-yl(phenyl)methanone: Features a furan ring attached to a phenyl group through a carbonyl linkage.
Uniqueness
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of the furan and tetrahydroquinoline rings, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4637-61-0 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(furan-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-6,9,12,14H,7-8H2 |
InChI-Schlüssel |
KPQQMSMNJLGIEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2NC1C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylethan-1-amine](/img/structure/B15233489.png)
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)



![(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15233523.png)
![2-O-benzyl 7-O-tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B15233527.png)
![Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B15233532.png)

